BenchChemオンラインストアへようこそ!

5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Mitochondrial pyruvate carrier Cancer immunotherapy T-cell metabolism

5,6-Dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 895007-13-3) is a synthetic small-molecule heterocycle (C15H16N4OS; MW 300.38) built on the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one core. This scaffold is a recognized privileged structure in medicinal chemistry, serving as the basis for inhibitors of mitochondrial pyruvate carrier (MPC), matrix metalloproteinases (MMP-10/13), VEGFR-2, and cyclin-dependent kinases.

Molecular Formula C15H16N4OS
Molecular Weight 300.38
CAS No. 895007-13-3
Cat. No. B2739561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
CAS895007-13-3
Molecular FormulaC15H16N4OS
Molecular Weight300.38
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NN=C3N2C(=C(C(=O)N3)C)C
InChIInChI=1S/C15H16N4OS/c1-9-5-4-6-12(7-9)8-21-15-18-17-14-16-13(20)10(2)11(3)19(14)15/h4-7H,8H2,1-3H3,(H,16,17,20)
InChIKeyXWZHYGSJADULDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 895007-13-3): Core Scaffold and Procurement Identity


5,6-Dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 895007-13-3) is a synthetic small-molecule heterocycle (C15H16N4OS; MW 300.38) built on the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one core [1]. This scaffold is a recognized privileged structure in medicinal chemistry, serving as the basis for inhibitors of mitochondrial pyruvate carrier (MPC), matrix metalloproteinases (MMP-10/13), VEGFR-2, and cyclin-dependent kinases [2][3]. The compound is distinguished from its more common [1,2,4]triazolo[1,5-a]pyrimidine regioisomers by the [4,3-a] ring fusion, a structural feature that has been shown to drive differential target selectivity and potency within the class [2].

Why In-Class [1,2,4]Triazolo[4,3-a]pyrimidin-7(8H)-ones Cannot Substitute for 5,6-Dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 895007-13-3)


The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the 3-thioether and the 5,6-dimethyl positions. In the MMP-10/13 inhibitor series, the 5-oxo regioisomer (i.e., 7(8H)-one) was far more active than its 7-amino or other regioisomeric counterparts, with the most potent compound (16) achieving an MMP-10 IC50 of 24 nM [1]. Critically, within the MPC inhibitor patent (US20240360143A1), the 3-[(substituted-benzyl)thio] group is explicitly enumerated across a vast claim space because MPC inhibition is exquisitely sensitive to the benzylthio substituent [2]. Swapping the 3-methylbenzylthio group for a simple ethylthio (CAS 895006-59-4) or an unsubstituted benzylthio (CAS 866142-71-4) is predicted to alter MPC binding, as the methyl group at the meta position of the benzyl ring provides unique steric and lipophilic contacts absent in des-methyl or ortho/para-substituted analogs. Therefore, procurement decisions cannot rely on generic triazolopyrimidine interchangeability without risking loss of the specific biological profile.

Quantitative Differentiation Evidence: 5,6-Dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 895007-13-3) vs. Closest Analogs


MPC Inhibitor Patent Scope: 5,6-Dimethyl Core as Preferred Embodiment vs. 5-Propyl or 5-Methyl Variants

In US Patent US20240360143A1, compounds bearing the 5,6-dimethyl substitution on the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one core are repeatedly claimed as specific embodiments for MPC inhibition [1]. The patent enumerates multiple 3-[(substituted-benzyl)thio]-5,6-dimethyl derivatives, including 3-[(2,5-dimethylphenyl)methylsulfanyl]-5,6-dimethyl, 3-[(3-chlorophenyl)methylsulfanyl]-5,6-dimethyl, 3-[(3-fluorophenyl)methylsulfanyl]-5,6-dimethyl, and 3-[(4-bromophenyl)methylsulfanyl]-5,6-dimethyl [1]. The 5,6-dimethyl core is distinguished from the 5-propyl core (also claimed), and the specific 3-((3-methylbenzyl)thio) group represents a distinct substitution pattern within the preferred 3-(substituted-benzylthio) series. While direct IC50 values for the exact CAS 895007-13-3 compound are not publicly disclosed in the patent, its precise structural placement within the most densely claimed subgenus indicates it possesses the critical 5,6-dimethyl pharmacophore required for the MPC activity demonstrated by its close analogs.

Mitochondrial pyruvate carrier Cancer immunotherapy T-cell metabolism

Regioisomeric Advantage: [4,3-a] vs. [1,5-a] Triazolopyrimidine MMP-10/13 Inhibition Potency

The [4,3-a] regioisomer of the 5-oxo-triazolopyrimidine scaffold exhibits superior dual MMP-10/13 inhibitory activity compared to the [1,5-a] regioisomer. In a head-to-head comparison, the 5-oxo-1,2,4-triazolo[4,3-a]pyrimidine derivative 16 achieved an MMP-10 IC50 of 24 nM, while its [1,5-a] regioisomer was far less active [1]. The target compound CAS 895007-13-3 possesses this critical 7(8H)-one (5-oxo) functionality fused in the [4,3-a] orientation, predicting a similar potency advantage over [1,5-a] analogs such as the broadly commercially available 5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 191655-97-7) and its amine derivatives.

Matrix metalloproteinase MMP-10 inhibitor Regioisomer selectivity

3-Benzylthio Substituent Specificity: Meta-Methyl vs. Para/Ortho-Substituted or Unsubstituted Benzyl Analogs

Within the MPC inhibitor patent US20240360143A1, the 3-((substituted-benzyl)thio) group is varied systematically. Close analogs to CAS 895007-13-3 include the 3-((2,5-dimethylbenzyl)thio)-, 3-((3-chlorobenzyl)thio)-, and 3-((3-fluorobenzyl)thio)-5,6-dimethyl derivatives [1]. The 3-methylbenzyl group of the target compound introduces a small lipophilic methyl substituent at the meta position, which is sterically and electronically distinct from the chloro, fluoro, or unsubstituted benzyl variants. In a related medicinal chemistry campaign, 3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 866142-71-4) and its 3-((4-bromobenzyl)thio) analog showed divergent biological profiles, confirming that benzylthio substitution modulates target engagement [2]. The meta-methyl group specifically provides a unique combination of modest steric bulk and electron-donating character not available from halogen-substituted comparators.

Structure-activity relationship Benzylthio substitution Lipophilic contact

Physicochemical Differentiation: XLogP3 and Rotatable Bond Profile vs. Common [1,5-a] Screening Library Members

The target compound (MW 300.38, C15H16N4OS) possesses a computed XLogP3 of approximately 2.5-3.0 (estimated from the scaffold and substituent contributions), with 5 rotatable bonds, 1 H-bond donor, and 5 H-bond acceptors [1]. In contrast, the more common 5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 191655-97-7, MW 163.18) has an XLogP3 of ~0.5-1.0 and only 2 H-bond acceptors [2]. The 3-((3-methylbenzyl)thio) substituent adds ~200 Da in molecular weight and approximately 2 log units of lipophilicity compared to the unsubstituted core. This physicochemical distinction is critical: the higher lipophilicity and larger molecular surface area of CAS 895007-13-3 predict differential membrane permeability, protein binding, and metabolic stability relative to smaller, less lipophilic triazolopyrimidine library members.

Lipophilicity Drug-likeness Chemical property optimization

Multitarget Kinase and Metalloenzyme Inhibition Potential: Class-Level Evidence for Triazolo[4,3-a]pyrimidin-7-ones

The [1,2,4]triazolo[4,3-a]pyrimidin-7-one scaffold has demonstrated potent multitarget inhibition in published studies. Hybrid triazolo[4,3-a]pyrimidinone acyclo C-nucleosides achieved nanomolar inhibition of VEGFR-2 (IC50 = 5.89 nM for compound 8) and MMP-2 (IC50 = 17.44 nM), along with submicromolar carbonic anhydrase II inhibition (IC50 = 0.21 µM) [1]. Additionally, substituted triazolo[4,3-a]pyrimidin-6-sulfonamides with incorporated thiazolidinone moieties showed antitumor activity [2]. The target compound, with its 3-thioether linkage and 5,6-dimethyl substitution, is structurally poised for similar multitarget profiling, distinguishing it from the more target-specific adenosine A2a receptor-targeted [1,2,4]triazolo[1,5-a]pyrimidines [3].

Multitarget inhibitor VEGFR-2 Carbonic anhydrase Kinase inhibition

Optimal Application Scenarios for 5,6-Dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 895007-13-3) Based on Evidence


Mitochondrial Pyruvate Carrier (MPC) Inhibitor Screening and SAR Expansion

The compound serves as a direct tool for expanding the SAR of MPC inhibitors, specifically within the 5,6-dimethyl-3-((substituted-benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one series claimed in US20240360143A1 [1]. Its meta-methylbenzyl substitution fills a specific gap in the patent's enumerated substituent matrix, enabling systematic comparison with 3-chloro, 3-fluoro, and 4-bromo analogs to map the steric and electronic requirements for MPC binding. This SAR data can guide lead optimization for CAR-T cell combination therapies and immune checkpoint inhibitor enhancement strategies described in the patent [1].

Regioisomer-Controlled MMP-10/13 Dual Inhibition Studies

The compound's [4,3-a]-fused 7(8H)-one core aligns with the pharmacophore responsible for potent MMP-10 inhibition (IC50 = 24 nM for the most active analog) [2]. It can be deployed as a scaffold-matched control in experiments comparing [4,3-a] vs. [1,5-a] triazolopyrimidine regioisomers, directly testing the hypothesis that the 5-oxo regioisomer is essential for MMP-10/13 dual activity. Such studies are critical for developing selective MMP-10 inhibitors for arthritis, cancer, and neurodegenerative disease applications [2].

Physicochemical Property Benchmarking in Triazolopyrimidine Library Design

With its elevated lipophilicity (estimated XLogP3 2.5-3.0) and molecular weight (300.38 Da) relative to common screening library triazolopyrimidines (e.g., CAS 191655-97-7, MW 163.18, XLogP3 ~0.8) [3], the compound provides a valuable benchmark for assessing the impact of 3-benzylthio substitution on solubility, permeability, and metabolic stability. It can be used as a reference standard in property-guided library enumeration, helping medicinal chemists balance potency gains from lipophilic substitution against developability risks [3].

Multitarget Anticancer Agent Screening Panel

Given the demonstrated capacity of the [1,2,4]triazolo[4,3-a]pyrimidin-7-one scaffold to simultaneously inhibit VEGFR-2, MMP-2, and carbonic anhydrase II at nanomolar to submicromolar concentrations [4], this compound is suited for inclusion in multitarget oncology screening panels. Its specific substitution pattern (5,6-dimethyl plus 3-((3-methylbenzyl)thio)) may confer a unique selectivity fingerprint within the kinome and metalloenzyme space, warranting profiling against kinase panels (e.g., c-Met, CDK4) and MMP isoforms to identify novel polypharmacology opportunities [4].

Quote Request

Request a Quote for 5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.